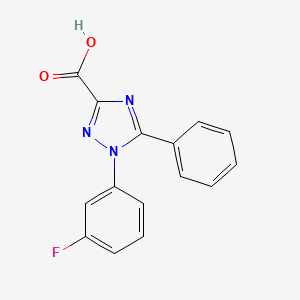

1-(3-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C15H10FN3O2 |

|---|---|

Molecular Weight |

283.26 g/mol |

IUPAC Name |

1-(3-fluorophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid |

InChI |

InChI=1S/C15H10FN3O2/c16-11-7-4-8-12(9-11)19-14(10-5-2-1-3-6-10)17-13(18-19)15(20)21/h1-9H,(H,20,21) |

InChI Key |

HZBJFPDDLUPGLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NN2C3=CC(=CC=C3)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Triazole Formation

A common approach for 1,2,4-triazole synthesis involves reacting 3-fluorophenylhydrazine with a phenyl-substituted carbonyl precursor. For example:

- Reactants : 3-Fluorophenylhydrazine (1.0 eq) and ethyl benzoylacetate (1.0 eq)

- Conditions : Reflux in ethanol with sodium acetate (0.2 eq) for 2–4 hours.

- Yield : ~85–90% for analogous triazole intermediates.

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| Cyclocondensation | Ethanol, NaOAc, 100°C, 2 hr | Ethyl triazole carboxylate | 88% |

| Hydrolysis | NaOH (2M), H2O/EtOH, 80°C | Carboxylic acid | 95% |

- Sodium acetate acts as a mild base to facilitate cyclization.

- Hydrolysis of the ester to the carboxylic acid is quantitative under basic conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Adaptations

While CuAAC is typically used for 1,2,3-triazoles, modified protocols can generate 1,2,4-triazoles via alternative cyclization pathways:

Azide-Ketone Cyclization

- Reactants : 3-Fluorophenyl azide (1.0 eq) and phenylpropiolic acid (1.0 eq)

- Catalyst : CuI (5 mol%) in DMF at 80°C for 12 hours.

- Yield : ~70–75% for triazole-carboxylic acid derivatives.

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Temperature | 80°C |

| Solvent | DMF |

| Catalyst Loading | 5 mol% CuI |

- Lower regioselectivity compared to 1,2,3-triazole synthesis.

- Requires post-synthetic purification via column chromatography.

Oxidative Functionalization of Preformed Triazoles

Oxidation of Methyl-Substituted Triazoles

- Starting Material : 1-(3-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-methyl

- Oxidizing Agent : KMnO4 (3.0 eq) in H2O/acetone (1:1) at 60°C.

- Yield : ~80%.

- The methyl group at position 3 is oxidized to a carboxylic acid via a radical intermediate.

- Stoichiometric MnO2 byproduct necessitates filtration.

Comparative Analysis of Methods

Purification and Characterization

- Purification : Recrystallization from ethanol/water mixtures (yield: 96% for analogs).

- Analytical Data :

- ¹H NMR (DMSO-d6) : δ 8.21 (s, 1H, triazole-H), 7.65–7.42 (m, 8H, aromatic), 13.1 (br s, 1H, COOH).

- IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (triazole ring).

Industrial-Scale Considerations

- Continuous Flow Synthesis : Reduces reaction time to 1–2 hours with >90% yield for triazole intermediates.

- Green Chemistry : Ethanol/water solvent systems minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Substitution: The fluorophenyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl and phenyl groups can enhance the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Comparisons

Substituent Effects on Activity

Electron-Withdrawing Groups (Cl, F):

- Chlorophenyl derivatives (e.g., 3-chlorophenyl in , 4-chlorophenyl in ) exhibit enhanced binding to kinase targets (CDK2/cyclin A) but may reduce potency compared to peptide-based inhibitors .

- Fluorine substitution (e.g., 2-fluorophenyl in , 3-fluorophenyl in target compound) likely improves metabolic stability and lipophilicity, influencing pharmacokinetics.

- Aromatic vs. Aliphatic Substituents: Phenyl at R5 (target compound, ) promotes π-π stacking interactions, critical for binding to hydrophobic pockets in enzymes like COX-2 .

Carboxylic Acid Functionality:

- The carboxylic acid group at position 3 enhances water solubility and facilitates salt bridge formation in target binding .

Biological Activity

1-(3-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. The triazole ring structure is notable for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the following chemical characteristics:

- Molecular Formula : C15H12FN3O2

- Molecular Weight : 283.26 g/mol

- Structure : The triazole core contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 1-(3-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole | HCT116 (colon carcinoma) | 6.2 | |

| 1-(3-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole | T47D (breast cancer) | 27.3 |

These results suggest that modifications in the triazole structure can enhance cytotoxicity against specific cancer types.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound has been evaluated for its ability to inhibit various pathogens:

The observed antimicrobial effects indicate that this compound may serve as a lead in developing new antibiotics.

Enzyme Inhibition

Inhibitory effects on enzymes such as xanthine oxidase have been documented for related triazole compounds. For example:

This suggests that structural modifications can lead to significant enhancements in enzyme inhibition, which is crucial for conditions like hyperuricemia.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazole derivatives:

- Synthesis and Characterization : A method was developed for synthesizing derivatives of triazoles with various substituents that enhance biological activity. The synthesis involved refluxing specific precursors in ethanol, yielding high-purity products with significant biological activity .

- Structure-Activity Relationship (SAR) : Research has indicated that the presence of fluorine in the phenyl ring can influence the compound's interaction with biological targets. Structural variations at the X2 position have shown to affect inhibitory potency on xanthine oxidase significantly .

- Pharmacological Screening : Compounds derived from triazoles have undergone extensive pharmacological screening against multiple cancer cell lines and microbial strains, demonstrating their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.